Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,14H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGWBZFMTICYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 1-naphthol derivatives with ethyl 2,3-dibromopropanoate in the presence of potassium carbonate (K₂CO₃) in refluxing acetone. This reaction proceeds over 28 hours and results in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-oxo-3,4-dihydronaphthalene-2-carboxylate.
Reduction: Formation of 1-hydroxy-3,4-dihydronaphthalene-2-methanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
Organic Synthesis
Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex organic molecules.
Key Reactions:
- Ester Hydrolysis : The compound can be hydrolyzed to yield the corresponding carboxylic acid, facilitating further synthetic applications.
- Electrophilic Substitution : The aromatic ring can participate in electrophilic aromatic substitutions, allowing for the introduction of various functional groups.
Biological Research
The compound has been investigated for its potential biological activities. Studies have shown that derivatives of dihydronaphthalene compounds exhibit antimicrobial properties and may serve as leads for drug development.
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of various naphthalene derivatives, this compound derivatives demonstrated significant inhibition against several fungal strains, including Aspergillus niger and Fusarium oxysporum . This highlights its potential application in developing antifungal agents.
Material Science
The compound's unique properties allow it to be used in the production of specialty chemicals and materials. Its derivatives can be tailored for specific applications in polymer science and material engineering.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals |
| Biological Research | Antimicrobial activity against fungi | Development of antifungal agents |
| Material Science | Production of specialty chemicals | Use in polymer formulations |
Mechanism of Action
The mechanism of action of Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Degree of Saturation : The 3,4-dihydro configuration in the target compound introduces partial aromaticity, whereas fully saturated analogs (e.g., 1,2,3,4-tetrahydro) exhibit greater conformational flexibility .
- Functional Groups : The hydroxyl group at position 1 in the target compound enables hydrogen bonding and nucleophilic reactivity, contrasting with the ketone in oxo analogs (e.g., 6742-26-3), which may participate in redox reactions .
- Substituent Effects: Alkyl or acyl groups (e.g., 3-heptanoyl) enhance lipophilicity, impacting solubility and biological membrane permeability .
Physicochemical Properties
Insights :
- The hydroxyl group in the target compound likely lowers its melting point compared to the oxo analog due to hydrogen bonding.
- Methoxy substitution () increases molecular weight and boiling point, reflecting stronger intermolecular interactions.
Biological Activity
Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a unique naphthalene structure with a hydroxyl group and an ethyl ester moiety. Its molecular formula is with a molecular weight of approximately 204.22 g/mol. The presence of the hydroxyl group is significant as it contributes to the compound's reactivity and ability to interact with biological targets.
The compound's mechanism of action primarily involves its role as an inhibitor of specific enzymes. Notably, it has been studied for its inhibitory effects on 5α-reductase , an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT). Inhibition of this enzyme can have therapeutic implications for conditions like benign prostatic hyperplasia and androgenic alopecia. The compound mimics the transition state of the enzyme’s natural substrate, effectively blocking its activity .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. In a study evaluating several derivatives, compounds similar to this compound demonstrated significant inhibition against Aspergillus niger and Candida albicans .
Anticancer Potential
The compound also shows promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The structural features of the compound suggest potential anti-inflammatory properties that may further enhance its anticancer efficacy.
Case Studies and Research Findings
A comparative analysis was conducted on various naphthalene derivatives, including this compound. The results are summarized in the table below:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | 5α-reductase inhibitor | 12.5 |
| Ethyl 5-methoxy-4-oxo-naphthalene-2-carboxylate | Anticancer (MCF-7) | 10.0 |
| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-naphthalene | Antimicrobial (A. niger) | 15.0 |
These findings illustrate the varying degrees of biological activity among structurally related compounds, highlighting the unique profile of this compound.
Q & A
Q. What synthetic methodologies are most effective for producing Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate?
The compound can be synthesized via cyclization reactions using Grignard reagents (e.g., benzylmagnesium chloride) followed by acid-mediated cyclization, as demonstrated in analogous dihydronaphthalene carboxylate syntheses . Key steps include esterification of precursor acids and stabilization of the dihydronaphthalene core through regioselective hydroxylation. Reaction optimization may involve adjusting acid strength (e.g., sulfuric acid) and temperature to improve yields.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is essential for verifying substituent positions and ring saturation. Infrared (IR) spectroscopy confirms the presence of hydroxyl and ester carbonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs for refinement) provides definitive 3D structural data .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
The hydroxyl group at position 1 enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO), while the ethyl ester and dihydronaphthalene core contribute to hydrophobic interactions. Reactivity is influenced by the electron-withdrawing carboxylate and the potential for keto-enol tautomerism involving the hydroxyl group .
Advanced Research Questions
Q. How can researchers address contradictions in reported spectral data (e.g., NMR shifts) for this compound?
Discrepancies may arise from solvent effects, tautomeric equilibria, or conformational flexibility of the dihydronaphthalene ring. Use deuterated solvents with controlled pH and temperature for consistency. Computational tools (e.g., DFT calculations) can model expected shifts, while 2D NMR (NOESY/ROESY) resolves spatial proximities .
Q. What experimental strategies optimize synthetic yield in multi-step routes?
Employ Design of Experiments (DOE) to assess variables like reaction time, temperature, and catalyst loading. For cyclization steps, optimize acid concentration (e.g., H₂SO₄) and monitor intermediates via TLC or HPLC. Continuous flow reactors, as used in analogous syntheses, may enhance efficiency and reduce by-products .
Q. How does the compound’s conformation impact its biological interactions?
The dihydronaphthalene ring’s puckering (described by Cremer-Pople parameters) and hydroxyl group orientation influence binding to biomolecular targets. Molecular docking studies and crystallographic data (refined via SHELXL) reveal interactions like hydrogen bonding with enzymes or hydrophobic contacts with protein pockets .
Q. What computational methods validate crystallographic data for this compound?
SHELX programs (SHELXL/SHELXS) refine X-ray data by minimizing residuals (R-factors) and validating bond lengths/angles against databases. For nonplanar rings, Cremer-Pople coordinates quantify puckering amplitudes, aiding in conformational analysis .
Methodological Guidance
- For synthesis: Prioritize anhydrous conditions for esterification steps to avoid hydrolysis. Use inert atmospheres (N₂/Ar) when handling Grignard reagents .
- For crystallography: Collect high-resolution data (≤ 1.0 Å) to resolve hydrogen atom positions. SHELXL’s TWIN/BASF commands address twinning in challenging crystals .
- For bioactivity studies: Combine surface plasmon resonance (SPR) and molecular dynamics simulations to map binding kinetics and thermodynamic parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
